N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
Overview
Description
N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide, also known as BQ-123, is a selective endothelin receptor antagonist. It is a synthetic peptide that is commonly used in scientific research to study the role of endothelin in various physiological and pathological processes.
Scientific Research Applications
Pyrazolo[3,4-b]quinolines are heterocyclic compounds with two possible tautomeric forms the : Pyrazolo[3,4-b]quinolines are heterocyclic compounds with two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 1H-pyrazolo[3,4-b]quinolines have been described in more than 5,500 references (including 2,400 patents) up to date . These compounds have attracted interest due to their structural similarity to purine bases like adenine and guanine.
Structure: The compound N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide can be visualized as a pyrazoloquinoline fused with an amide group. Its structure combines the bicyclic pyrazole and quinoline rings, offering potential for diverse applications.
Synthetic Methods
Several synthetic approaches exist for pyrazolo[3,4-b]quinolines. One common method involves using quinoline derivatives (such as aldehydes or nitriles) and appropriate hydrazines. The resulting derivatives can then be further modified, often leading to the synthesis of biologically active compounds .
Advantages and Drawbacks: The choice of synthetic method impacts the substituent pattern and overall properties of the compound. Researchers consider both advantages and drawbacks when selecting a specific approach .
properties
IUPAC Name |
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-5-6-9-23-18-15(17(22-23)21-19(24)12(2)3)11-13-10-14(25-4)7-8-16(13)20-18/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKVVGMWEHVVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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